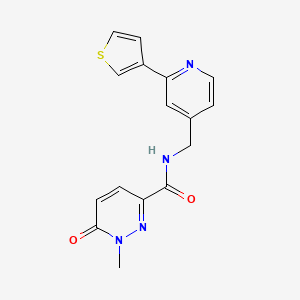
1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, also known as CAS Number 2034396-04-6, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, biological activity, and relevant research findings.
Structural Overview
The molecular formula of the compound is C16H14N4O2S with a molecular weight of 326.4 g/mol. Its structure includes a dihydropyridazine core with various substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₂S |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 2034396-04-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited IC50 values comparable to established chemotherapeutics.
For instance, a study utilizing the MTT assay reported that derivatives of pyridazine showed cytotoxic effects with IC50 values ranging from 10 to 15 µM against MCF-7 cells . The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. The presence of thiophene and pyridine rings enhances its interaction with microbial targets. Preliminary studies suggest that it may inhibit bacterial growth effectively, although specific mechanisms remain to be elucidated .
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of thiazolopyridazine derivatives, which include compounds structurally related to our target molecule. These derivatives were tested against human colon carcinoma (HCT-116) cells using colorimetric assays. The results indicated that several compounds exhibited significant cytotoxicity, suggesting that structural modifications could enhance efficacy .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Research indicates that the compound's unique structure may lead to favorable ADME characteristics. For instance, derivatives have shown high oral bioavailability and favorable clearance rates in preclinical models .
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-20-15(21)3-2-13(19-20)16(22)18-9-11-4-6-17-14(8-11)12-5-7-23-10-12/h2-8,10H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKPYHINOPJIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














